1-[(2-Chloroethyl)thio]-4-methylbenzene
Overview
Description
“1-[(2-Chloroethyl)thio]-4-methylbenzene” is a chemical compound with the molecular formula C9H11ClS . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 186.7 g/mol . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Thermochemical Properties
- Molar Enthalpies of Formation : The isomerization equilibria studied in alkylchlorobenzenes, similar in structure to 1-[(2-Chloroethyl)thio]-4-methylbenzene, have shown significant insights into their molar enthalpies of formation. This information is crucial for understanding their thermodynamic properties and potential applications in various chemical processes (Nesterova, Rozhnov, Malova, & Kovzel, 1985).
Reactivity in Quinonoid-Bridged Dinuclear Complexes
- Substituent-Induced Reactivity : Research involving the ligand 2,5-bis[2-(methylthio)anilino]-1,4-benzoquinone, which is structurally related to this compound, highlights its reactivity in quinonoid-bridged dinuclear complexes. This contributes to the understanding of the chemical behavior of such compounds in complex molecular systems (Sommer, Schweinfurth, Weisser, Hohloch, & Sarkar, 2013).
Electrochemical Reduction Studies
- Electrochemical Reductions : The electrochemical reductions of compounds similar to this compound, such as 1-(2-chloroethyl)-2-nitrobenzene, have been extensively studied. These studies provide a basis for understanding the electrochemical properties and potential applications of this compound in electrochemistry and synthetic methodologies (Du & Peters, 2010).
Polymerisation Mechanisms
- Radical and Anionic Polymerisation : Research into the polymerisation mechanisms of compounds with similar functional groups to this compound, such as chloromethyl-4-(n-butylsulfinyl)methylbenzene, reveals insights into both radical and anionic polymerisation processes. This knowledge is crucial for the development of new polymers and materials science applications (Hontis, V. D. Borght, Vanderzande, & Gelan, 1999).
Gas-phase Reactions
- Gas-phase Eliminations : The gas-phase thermal decomposition of compounds structurally related to this compound, such as 1-(1-chloroethyl)-2-methylbenzene, has been studied. These findings are valuable for understanding the stability and decomposition mechanisms of similar compounds under thermal stress (Maccoll & Umaña, 1975).
Chemical Degradation Studies
- Formation of Alkylating Intermediates : Studies on the chemical degradation of compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, structurally akin to this compound, provide insights into the formation of alkylating intermediates. This is essential for understanding the chemical transformations and potential reactivity of such compounds (Reed, May, Boose, Gregory, & Beilstein, 1975).
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-4-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDWQOHZJYLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323359 | |
Record name | 1-[(2-Chloroethyl)sulfanyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20761-71-1 | |
Record name | Sulfide, 2-chloroethyl-p-tolyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(2-Chloroethyl)sulfanyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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